2-bromo-N-(thien-2-ylmethyl)butanamide

Fragment-based drug discovery Halogen bonding Crystallographic fragment screening

2-Bromo-N-(thien-2-ylmethyl)butanamide is a synthetic small-molecule amide (MF: C₉H₁₂BrNOS, MW: 262.17 g/mol) that combines a secondary α-bromo-butanamide backbone with a thiophene-2-methyl substituent on the amide nitrogen. The compound belongs to the class of halogenated heterocyclic amides used as building blocks and fragment probes; its non-brominated analog N-[(thiophen-2-yl)methyl]butanamide has been identified as a crystallographic fragment hit against the yeast Aar2/RNaseH protein–protein interface (PDB: 7FOL) through the F2X-Universal Library screening campaign.

Molecular Formula C9H12BrNOS
Molecular Weight 262.17 g/mol
CAS No. 1119451-49-8
Cat. No. B1344550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(thien-2-ylmethyl)butanamide
CAS1119451-49-8
Molecular FormulaC9H12BrNOS
Molecular Weight262.17 g/mol
Structural Identifiers
SMILESCCC(C(=O)NCC1=CC=CS1)Br
InChIInChI=1S/C9H12BrNOS/c1-2-8(10)9(12)11-6-7-4-3-5-13-7/h3-5,8H,2,6H2,1H3,(H,11,12)
InChIKeyMURYBZRJIPCWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(thien-2-ylmethyl)butanamide (CAS 1119451-49-8) for Fragment-Based Screening and Medicinal Chemistry


2-Bromo-N-(thien-2-ylmethyl)butanamide is a synthetic small-molecule amide (MF: C₉H₁₂BrNOS, MW: 262.17 g/mol) that combines a secondary α-bromo-butanamide backbone with a thiophene-2-methyl substituent on the amide nitrogen . The compound belongs to the class of halogenated heterocyclic amides used as building blocks and fragment probes; its non-brominated analog N-[(thiophen-2-yl)methyl]butanamide has been identified as a crystallographic fragment hit against the yeast Aar2/RNaseH protein–protein interface (PDB: 7FOL) through the F2X-Universal Library screening campaign [1].

Why 2-Bromo-N-(thien-2-ylmethyl)butanamide Cannot Be Simply Replaced by Other 2-Bromo- or Des-Bromo Analogs


The combination of the α-bromo group, the butanamide chain length, and the thiophene ring in 2-bromo-N-(thien-2-ylmethyl)butanamide creates a unique vector set for both covalent/non-covalent interactions and downstream synthetic elaboration. The non-brominated analog N-[(thiophen-2-yl)methyl]butanamide binds the Aar2/RNaseH interface but lacks the halogen-bond donor capacity and the chemical handle for nucleophilic displacement or cross-coupling that the bromine atom provides [1]. Conversely, the propanamide homolog (CAS 1119451-50-1) and the acetamide homolog (CAS 883526-96-3) alter the spatial separation between the halogen center and the thiophene ring, which directly affects the three-dimensional pharmacophore and can shift or abolish target engagement as demonstrated by fragment screening campaigns where even single-atom truncations frequently cancel binding [2].

Quantitative Differentiation Evidence for 2-Bromo-N-(thien-2-ylmethyl)butanamide (CAS 1119451-49-8)


α-Bromo Substituent Enables Halogen-Bond-Donor Capability Absent in the Des-Bromo Fragment Hit

The non-brominated analog N-[(thiophen-2-yl)methyl]butanamide (fragment P08C01) was crystallographically observed bound to the Aar2/RNaseH interface with an occupancy-derived ligand efficiency, confirming the butanamide-thiophene scaffold engages the target. The 2-bromo derivative introduces a σ-hole on bromine capable of halogen bonding with backbone carbonyls or side-chain hydroxyls, a contact absent in the des-bromo hit [1]. No published affinity data exist for the brominated compound, but the structural inference is that the bromine atom offers an additional enthalpic interaction point not available to the parent fragment.

Fragment-based drug discovery Halogen bonding Crystallographic fragment screening

Chain-Length Differentiation: Butanamide vs. Propanamide and Acetamide Homologs

The target compound's butanamide chain (C3-carbon backbone between amide carbonyl and brominated carbon) places the bromine substituent at a characteristic distance from the thiophene ring centroid. The propanamide homolog (CAS 1119451-50-1, C2 backbone) shortens this distance by ~1.3 Å, while the acetamide homolog (CAS 883526-96-3, C1 backbone) shortens by ~2.6 Å. In the crystallographic fragment screen of the F2X-Universal Library, only the butanamide chain-length fragment (des-bromo P08C01) showed binding to Aar2/RNaseH; neither the truncated des-bromo acetamide nor propanamide analogs were identified as hits in the same campaign, indicating chain-length-dependent target engagement [1].

Pharmacophore geometry Structure-activity relationship Fragment library design

Verified Commercial Purity Specifications Across Vendors

Independent vendor certificates of analysis provide a purity baseline for the target compound and its closest analog. The butanamide derivative is available from Leyan at 97% purity and from EOS MedChem at 97.4% purity (HPLC) [1]. The propanamide homolog (CAS 1119451-50-1) is listed by multiple vendors but typically without a quantified purity specification in public datasheets, introducing procurement uncertainty .

Compound procurement Purity assurance Building block quality control

Gram-Scale Inventory Availability at a MedChem CRO Stock List

The EOS MedChem stock list (2022) recorded 598.1 g of 2-bromo-N-(thien-2-ylmethyl)butanamide at 97.1% purity in a single lot, and a second lot of 98.6 g at 97.4% purity, indicating multi-hundred-gram availability for lead optimization campaigns [1]. In contrast, the propanamide homolog (CAS 1119451-50-1) is predominantly offered in milligram to low-gram quantities (<5 g per standard catalog entry), limiting its use in scale-up chemistry without custom synthesis .

Compound availability Medicinal chemistry supply chain Building block logistics

Procurement-Relevant Application Scenarios for 2-Bromo-N-(thien-2-ylmethyl)butanamide (CAS 1119451-49-8)


Halogen-Enriched Fragment Elaboration Starting from the P08C01 Aar2/RNaseH Hit

Medicinal chemistry teams pursuing the Aar2/RNaseH protein–protein interaction target can use 2-bromo-N-(thien-2-ylmethyl)butanamide as the immediate α-brominated derivative of the crystallographically validated fragment P08C01 (PDB: 7FOL). The bromine atom provides a σ-hole halogen-bond donor to engage backbone carbonyls and a synthetic handle for Suzuki, Buchwald, or nucleophilic displacement chemistry, enabling rapid SAR expansion without altering the core binding pose confirmed for the des-bromo butanamide scaffold [1].

Covalent Fragment Library Design with a Thiophene-Containing Electrophilic Warhead

The α-bromo amide motif can function as a weak, reversible covalent modifier targeting active-site cysteine or serine residues. The thiophene ring offers π-stacking and sulfur-mediated interactions complementary to electrophilic engagement. 2-Bromo-N-(thien-2-ylmethyl)butanamide, available in 97%+ purity from multiple vendors [2], is suited for inclusion in targeted covalent fragment libraries where chain length and halogen position are critical design parameters.

Synthetic Building Block for Thiophene-Functionalized Bioactive Molecules

The compound serves as a versatile intermediate for constructing N-thienylmethyl amide pharmacophores. The α-bromine can be displaced by amines, thiols, or carbanions to generate diverse C2-substituted butanamide libraries. Confirmed bulk availability (hundred-gram scale at CRO stock lists [3]) makes it practical for multi-step medicinal chemistry campaigns, unlike shorter-chain homologs that lack equivalent supply chain depth.

Chain-Length-Dependent Fragment Screening Campaigns

Fragment screening practitioners who have identified the des-bromo butanamide as a hit and need to probe the effect of chain elongation and halogen incorporation can directly procure the target compound. The butanamide chain length was unique among F2X-Universal Library thienyl-amide fragments to yield a bound structure against Aar2/RNaseH [4]; procurement of this specific derivative ensures continuity with the published screening data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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